(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a compound of significant interest in both academic and industrial chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can be achieved through multiple synthetic routes. One common pathway involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic cores, followed by coupling the cores through a suitable linker.
Synthetic Route Example:
Synthesis of Pyrazolo[1,5-a]pyrazine Core:
Reactants: Appropriate substituted hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Conditions: Typically involves heating in the presence of a catalyst such as acetic acid or a base like triethylamine.
Synthesis of 4-methyl-1,2,3-thiadiazole Core:
Reactants: Thiosemicarbazide and acyl chloride.
Conditions: Heating in an organic solvent such as ethanol or DMF, followed by cyclization in acidic conditions.
Coupling Reaction:
Reactants: The synthesized pyrazolo[1,5-a]pyrazine and thiadiazole cores.
Conditions: Coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in an organic solvent.
Industrial Production Methods
For large-scale production, optimization of the above synthetic steps to enhance yield, selectivity, and cost-effectiveness is crucial. Continuous flow reactors and automated synthesis platforms are frequently utilized in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo oxidation reactions where the sulfur or nitrogen atoms in the heterocycles are oxidized to corresponding sulfoxides or N-oxides.
Reduction: : The compound is susceptible to reduction, especially at the carbonyl group, leading to alcohol derivatives.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at reactive positions in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Halogenating agents (e.g., NBS) and various nucleophiles under ambient to heated conditions.
Major Products
Oxidation Products: : Sulfoxides, N-oxides.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Substituted heterocycles with modified functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalysis: : Plays a role in catalysis, acting as ligands in metal-mediated reactions.
Biology and Medicine
Pharmacological Research: : Explored for potential therapeutic applications due to its unique structure, particularly in antimicrobial and anticancer studies.
Biochemical Probes: : Utilized in the study of biological processes and pathways due to its reactive nature.
Industry
Materials Science: : Investigated for use in the development of new materials with specific electronic properties.
Agrochemicals: : Potential use as a precursor for the synthesis of novel agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action can vary based on the application. In pharmacological contexts, the compound interacts with specific enzymes or receptors, influencing biological pathways by modulating enzyme activity or receptor binding.
Its heterocyclic structure allows it to fit into various active sites or binding pockets within biological molecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
(6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(6,7-dihydro-[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
Compared to similar compounds, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exhibits distinct reactivity and biological activity, attributable to the precise arrangement of nitrogen and sulfur atoms in its heterocycles. This confers specific electronic and steric properties that differentiate it from its analogs.
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Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-7-9(17-13-12-7)10(16)14-4-5-15-8(6-14)2-3-11-15/h2-3H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWYEJWYHYKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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